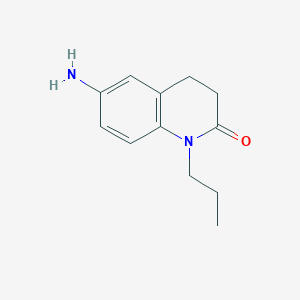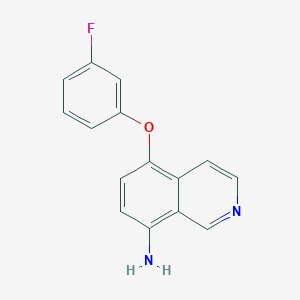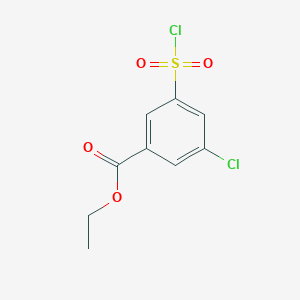![molecular formula C10H14BrNO B1518035 2-{[(3-Bromophenyl)methyl]amino}propan-1-ol CAS No. 1154900-94-3](/img/structure/B1518035.png)
2-{[(3-Bromophenyl)methyl]amino}propan-1-ol
Descripción general
Descripción
2-(3-Bromophenyl)methyl-1-amino-propanol (2-BMPAP) is a synthetic derivative of the amino acid proline, which has been studied for its potential applications in various scientific research fields. It is a brominated phenylmethyl aminoalcohol, and is used as a reagent for various organic syntheses. 2-BMPAP has been studied for its use in organic synthesis, as well as its potential applications in biochemistry, molecular biology, and physiology.
Aplicaciones Científicas De Investigación
Synthesis and Characterization for Antimicrobial Agents
One application of structurally related compounds involves the synthesis and characterization of substituted phenyl azetidines, which exhibit potential as antimicrobial agents. For instance, a precursor compound, similar to "2-{[(3-Bromophenyl)methyl]amino}propan-1-ol," was synthesized through a series of reactions starting from 2-(4-bromo phenyl) methyl cyanide. This process involves reduction, protection, and cyclization steps to eventually yield azetidine derivatives. These compounds were characterized by elemental analysis, IR, 1H NMR, and Mass spectral analysis and demonstrated antimicrobial activity, highlighting the compound's role in synthesizing biologically active molecules (Doraswamy & Ramana, 2013).
Catalytic Transformations
The compound also finds application in catalytic transformations. For example, a study on the transformation reaction of a structurally related compound, 1-(2-aminophenyl)propan-2-ol, under specific conditions using various catalysts, including carbon, titania, and zeolite supported metals, demonstrates the compound's utility in synthesizing industrially relevant molecules. This particular study achieved high conversion and selectivity towards 2-methylindoline, a compound of interest in various chemical syntheses (Bernas et al., 2015).
Corrosion Inhibition
Another research application pertains to the synthesis of tertiary amines, including derivatives of 1,3-di-amino-propan-2-ol, for their use as corrosion inhibitors on carbon steel. These compounds, synthesized through alkylation reactions, have been evaluated for their electrochemical performance, showcasing their potential in industrial applications where corrosion resistance is crucial (Gao, Liang, & Wang, 2007).
Antimalarial Activity
The compound's structural motif is also central to the synthesis of molecules with antimalarial activity. Research in this area has led to the development of derivatives with significant activity against Plasmodium berghei in mice, demonstrating the compound's relevance in medicinal chemistry for developing new antimalarial agents (Werbel et al., 1986).
Advanced Material Synthesis
In materials science, derivatives of "this compound" have been explored for their potential in synthesizing advanced materials. For example, fluorescent markers produced from cardanol and glycerol for biodiesel quality control demonstrate the compound's utility in developing environmentally friendly fluorescent biomarkers. This application is particularly noteworthy as it involves the reuse of industrial waste, aligning with green chemistry principles (Pelizaro et al., 2019).
Propiedades
IUPAC Name |
2-[(3-bromophenyl)methylamino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-8(7-13)12-6-9-3-2-4-10(11)5-9/h2-5,8,12-13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKTVOJGZQVKLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NCC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 3,9-diazabicyclo[3.3.2]decane-9-carboxylate](/img/structure/B1517952.png)
amine](/img/structure/B1517954.png)
![5-[(3-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1517956.png)




![2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B1517963.png)


![2-{2-[(4-Fluorophenyl)methanesulfonamido]acetamido}acetic acid](/img/structure/B1517969.png)
![3-[(2-Hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B1517970.png)
![Ethyl[(4-ethylphenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1517973.png)
![2-[(3-Phenylpropyl)sulfanyl]ethan-1-ol](/img/structure/B1517975.png)